5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol
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Overview
Description
5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a phenol group and a benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol typically involves multiple steps, starting with the formation of the benzodiazepine core. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzodiazepine core can be reduced to form dihydro derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the benzodiazepine core can produce dihydrobenzodiazepines .
Scientific Research Applications
5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of benzodiazepines.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Mechanism of Action
The mechanism of action of 5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to sedative, anxiolytic, and muscle relaxant effects. The compound binds to the benzodiazepine site on the GABA-A receptor, increasing the frequency of chloride channel opening and hyperpolarizing the neuronal membrane .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Chlordiazepoxide: Known for its anxiolytic and muscle relaxant effects.
Lorazepam: A benzodiazepine with potent anxiolytic and sedative properties.
Uniqueness
5-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol is unique due to its specific structural features, including the presence of a phenol group. This structural variation can influence its pharmacokinetic and pharmacodynamic properties, potentially offering distinct therapeutic benefits compared to other benzodiazepines .
Properties
Molecular Formula |
C22H18N2O |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-methyl-2-(2-phenyl-3H-1,5-benzodiazepin-4-yl)phenol |
InChI |
InChI=1S/C22H18N2O/c1-15-11-12-17(22(25)13-15)21-14-20(16-7-3-2-4-8-16)23-18-9-5-6-10-19(18)24-21/h2-13,25H,14H2,1H3 |
InChI Key |
RUGQRMGCTQXIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4)O |
Origin of Product |
United States |
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